molecular formula C14H9ClO3 B572638 4-Chloro-2-(4-formylphenyl)benzoic acid CAS No. 1261929-46-7

4-Chloro-2-(4-formylphenyl)benzoic acid

Cat. No. B572638
CAS RN: 1261929-46-7
M. Wt: 260.673
InChI Key: XFSIDDHHIXPRNR-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-formylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261929-46-7 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-chloro-4’-formyl [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(4-formylphenyl)benzoic acid is 1S/C14H9ClO3/c15-11-5-6-12 (14 (17)18)13 (7-11)10-3-1-9 (8-16)2-4-10/h1-8H, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis of Organic Compounds

4-Chloro-2-(4-formylphenyl)benzoic acid is used as a precursor in the synthesis of various organic compounds. Its formyl group can undergo reactions such as the Vilsmeier-Haack reaction to form aldehydes, which are key intermediates in the synthesis of fragrances, pharmaceuticals, and agrochemicals .

Material Science

In material science, this compound can be utilized to create polymers with specific properties. The benzoic acid moiety can be involved in the formation of ester linkages, leading to polymers with potential applications in biodegradable materials .

Analytical Chemistry

The chloro and formyl groups in this compound make it a potential candidate for use as a standard in spectroscopic analysis, such as NMR and IR, to help identify and quantify similar functional groups in unknown compounds .

Medicinal Chemistry

This compound can serve as a building block in medicinal chemistry for the design of new drug molecules. Its structural features allow for the introduction of additional pharmacophores, which can lead to the development of novel therapeutic agents .

Catalyst Design

The acid functionality of 4-Chloro-2-(4-formylphenyl)benzoic acid can be exploited in catalyst design. It can act as a ligand for metal catalysts used in various organic transformations, such as oxidation or reduction reactions .

Photodynamic Therapy

Due to its aromatic structure, this compound could be investigated for use in photodynamic therapy as a photosensitizer. When exposed to light, it may produce reactive oxygen species that can be used to target and destroy cancer cells .

Environmental Science

In environmental science, this compound could be used to study degradation processes of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental fate of similar organic pollutants .

Biochemistry Research

The compound’s ability to inhibit TMEM206 mediated currents, as shown in colorectal cancer cells, suggests potential applications in biochemistry research to understand cellular mechanisms and develop targeted therapies .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust, to wear protective equipment, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-chloro-2-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSIDDHHIXPRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688919
Record name 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-46-7
Record name 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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